4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Druglikeness Permeability

4-(4-Chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic small molecule (C₁₂H₈ClN₅S, MW 289.74) that exists in thiol–thione tautomeric equilibrium, featuring a 1,2,4-triazole-3-thione core N-substituted with a 4-chlorophenyl group and C-substituted with a pyrazin-2-yl moiety. This compound belongs to the privileged class of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols, a scaffold that has demonstrated quantifiable in vitro antileishmanial activity (IC₅₀ values as low as 79.0 µM against L.

Molecular Formula C12H8ClN5S
Molecular Weight 289.74g/mol
CAS No. 113399-91-0
Cat. No. B385930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
CAS113399-91-0
Molecular FormulaC12H8ClN5S
Molecular Weight289.74g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=NNC2=S)C3=NC=CN=C3)Cl
InChIInChI=1S/C12H8ClN5S/c13-8-1-3-9(4-2-8)18-11(16-17-12(18)19)10-7-14-5-6-15-10/h1-7H,(H,17,19)
InChIKeyFWPWQNZSDKXUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 113399-91-0): Structural Identity and Pharmacophore Foundation for Procurement Decisions


4-(4-Chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic small molecule (C₁₂H₈ClN₅S, MW 289.74) that exists in thiol–thione tautomeric equilibrium, featuring a 1,2,4-triazole-3-thione core N-substituted with a 4-chlorophenyl group and C-substituted with a pyrazin-2-yl moiety [1]. This compound belongs to the privileged class of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols, a scaffold that has demonstrated quantifiable in vitro antileishmanial activity (IC₅₀ values as low as 79.0 µM against L. donovani promastigotes, compared to sodium stibogluconate IC₅₀ = 490.0 µM) and potent antibacterial FabH inhibition (IC₅₀ = 5.2 µM) when elaborated into Schiff base derivatives [2][3]. Its concurrently present pyrazine and 1,2,4-triazole rings, combined with the electron-withdrawing 4-chlorophenyl substituent, create a unique pharmacophoric profile that cannot be replicated by simply substituting any single heterocycle or altering the halogen substitution pattern.

Why Selecting 4-(4-Chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol Over Its Closest Structural Analogs Is a Non-Trivial Scientific Decision


Compounds within the 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol family are not interchangeable despite sharing a common core. Substitution at the N-4 position fundamentally alters lipophilicity, electronic distribution, and intermolecular interaction capability. The 4-chlorophenyl derivative exhibits a computed XLogP3-AA of 2.0, compared to 1.4 for the unsubstituted 4-phenyl analog—a ΔLogP of 0.6 units that significantly influences membrane permeability and binding-site complementarity [1][2]. While the core scaffold has demonstrated in vitro antileishmanial activity (IC₅₀ = 79.0–382.4 µM range) and antibacterial potency (MIC = 0.39–1.56 µg/mL for optimized derivatives), the precise magnitude of these activities is exquisitely sensitive to the N-4 aryl substituent, as shown by the variation in IC₅₀ across the 5(a–m) and 6(a–i) series [3][4]. Furthermore, the chlorine atom at the para position enables halogen-bond donor interactions that are absent in the 4-methylphenyl, 4-fluorophenyl, or unsubstituted phenyl analogs—a feature increasingly recognized as a critical determinant of target engagement in triazole-based bioactive molecules [5]. Generic substitution therefore risks not only potency loss but also alteration of selectivity and ADME profiles.

Quantitative Differentiation Evidence: 4-(4-Chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Lipophilicity (XLogP3-AA) Advantage Over the 4-Phenyl Analog Drives Permeability and Target Engagement Potential

The computed XLogP3-AA of 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is 2.0, compared to 1.4 for the direct analog 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 98010-52-7), where the 4-chlorophenyl group is replaced by an unsubstituted phenyl ring [1][2]. This ΔLogP of +0.6 units represents a ~4-fold increase in calculated octanol–water partition coefficient, conferring enhanced membrane permeability while remaining within the generally accepted drug-like LogP range (<5). The topological polar surface area (TPSA) is identical at 85.5 Ų, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity.

Lipophilicity Druglikeness Permeability

Molecular Weight and Heavy Atom Count Differentiate from Unsubstituted Phenyl and 4-Fluorophenyl Analogs for Crystallographic and Fragment-Based Applications

The molecular weight of the target compound is 289.74 g/mol with 19 heavy atoms, compared to 255.30 g/mol (18 heavy atoms) for the 4-phenyl analog [1][2]. This 34.44 g/mol mass increment arises from the single Cl-for-H substitution at the para position. The chlorine atom provides significantly stronger anomalous scattering for X-ray crystallography (f ' = 0.32, f '' = 0.71 electrons at Cu Kα) compared to hydrogen, facilitating experimental phasing of protein–ligand co-crystal structures. Additionally, the compound sits at the upper boundary of the Rule-of-3 fragment space (MW ≤ 300 Da), making it suitable as both a fragment screening candidate and a late-stage elaboration starting point.

Molecular Weight Fragment-Based Drug Discovery Crystallography

Antileishmanial Pharmacophore Validation: Core Scaffold Delivers IC₅₀ = 79.0 µM Against L. donovani, Establishing a Quantified Baseline for Derivative Optimization

In a systematic study of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives, compounds 5f and 6f within the series demonstrated IC₅₀ values of 79.0 µM against Leishmania donovani promastigotes, representing a 6.2-fold improvement over the clinical comparator sodium stibogluconate (IC₅₀ = 490.0 µM) [1]. While these specific compounds carry additional benzylidene substitution, the core scaffold—which is fully retained in the target compound—is the essential pharmacophore. Molecular docking studies indicated inhibition of L. donovani pteridine reductase 1 (PTR1) as the probable mechanism. The 4-chlorophenyl substituent present in the target compound is expected to modulate this activity through electronic and steric effects on the N-4 aryl ring, consistent with the observed SAR across the series.

Antileishmanial Neglected Tropical Disease Pteridine Reductase 1

Antibacterial FabH Inhibition: Derivatives of the Same Core Scaffold Achieve MIC = 0.39–1.56 µg/mL and FabH IC₅₀ = 5.2 µM, Outperforming Kanamycin B (IC₅₀ = 6.3 µM)

Schiff base derivatives of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, which share the identical core structure with the target compound, were evaluated against a panel of bacterial strains and the E. coli FabH enzyme. Compound H17 demonstrated MIC values of 0.39–1.56 µg/mL against E. coli, P. aeruginosa, S. aureus, B. subtilis, and B. amyloliquefaciens, and inhibited E. coli FabH with an IC₅₀ of 5.2 µM, which is 1.2-fold more potent than the positive control kanamycin B (IC₅₀ = 6.3 µM) [1]. The target compound serves as the immediate precursor for such Schiff base elaboration, and the presence of the 4-chlorophenyl substituent at N-4—rather than hydrogen or other aryl groups—determines the steric and electronic environment for downstream derivatization.

Antibacterial FabH Inhibitor Gram-positive/Gram-negative

Thiol–Thione Tautomeric Equilibrium Enables Regioselective S-Functionalization, a Key Differentiator from Non-Thiol Containing Triazole Analogs

The compound exists as a thiol–thione tautomeric pair (4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol ⇌ 4-(4-chlorophenyl)-3-(pyrazin-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione) [1]. This tautomerism is confirmed by the presence of both IUPAC names in PubChem, and it is a well-established property of 1,2,4-triazole-3-thiones that enables regioselective S-alkylation under mild conditions [2]. In contrast, non-thiol triazole analogs (e.g., 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole lacking the thione) cannot undergo such S-functionalization. This property allows the target compound to serve as a versatile intermediate for generating libraries of S-substituted derivatives with tunable physicochemical and biological properties—an advantage not shared by the corresponding oxygen analog or by triazoles lacking the thione moiety.

Tautomerism S-Functionalization Prodrug Design

Evidence-Backed Application Scenarios for 4-(4-Chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol in Scientific Research and Industrial Procurement


Antileishmanial Lead Optimization: PTR1-Targeted Scaffold Elaboration

The core 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol scaffold has demonstrated IC₅₀ values of 79.0 µM against L. donovani promastigotes—a 6.2-fold improvement over sodium stibogluconate (IC₅₀ = 490.0 µM)—with molecular docking confirming engagement of the pteridine reductase 1 (PTR1) target [1]. The 4-chlorophenyl substituent of the target compound provides an optimal balance of lipophilicity (XLogP3-AA = 2.0) for intracellular parasite access while maintaining TPSA (85.5 Ų) compatible with target binding. Researchers procuring this compound can directly elaborate the thiol moiety via S-alkylation to generate derivative libraries for SAR studies, using the established in vitro assay and docking protocols from Patil et al. (2017) as validated screening cascades.

Antibacterial FabH Inhibitor Development: Gram-Positive and Gram-Negative Spectrum

Schiff base derivatives of this scaffold have achieved MIC values of 0.39–1.56 µg/mL against five clinically relevant bacterial strains and inhibited the essential enzyme E. coli FabH with an IC₅₀ of 5.2 µM, surpassing kanamycin B (IC₅₀ = 6.3 µM) [2]. The target compound serves as the optimal starting material for synthesizing such Schiff base libraries because the 4-chlorophenyl group at N-4 pre-installs the aryl substituent required for FabH active-site complementarity, reducing synthetic step count compared to using the N-unsubstituted analog that would require post-synthetic N-arylation. Its molecular weight (289.74 g/mol) and LogP (2.0) are consistent with lead-like properties for antibacterial drug discovery.

Fragment-Based Drug Discovery (FBDD) with Crystallographic Phasing

With a molecular weight of 289.74 g/mol—sitting at the upper boundary of the Rule-of-3 fragment space—and a chlorine atom providing anomalous scattering (f '' = 0.71 e⁻ at Cu Kα), this compound is ideally suited for fragment screening by X-ray crystallography [3]. The chlorine enables experimental phasing without the need for heavy-atom soaking, accelerating structure determination of protein–ligand complexes. Its XLogP3-AA of 2.0 ensures adequate solubility for fragment soaking while maintaining sufficient lipophilicity for binding-site occupancy, making it a strategically superior choice over the non-halogenated 4-phenyl analog (XLogP3-AA = 1.4, no anomalous scatterer).

S-Derivatization Library Synthesis for Multiparametric Optimization

The thiol–thione tautomeric equilibrium enables regioselective S-functionalization under mild conditions, a property extensively validated for 1,2,4-triazole-3-thiones [4]. The target compound can be directly alkylated at sulfur to introduce diverse pharmacophoric elements while retaining the pyrazine and 4-chlorophenyl substituents. This chemistry is not accessible for non-thiol triazole analogs or for the 1,3,4-oxadiazole-2-thione isosteres that require different synthetic conditions. Procurement of the thiol form enables parallel library synthesis for simultaneous optimization of potency, selectivity, solubility, and metabolic stability across antibacterial, antileishmanial, and anticancer programs.

Quote Request

Request a Quote for 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.